2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a structurally complex molecule featuring a triazoloquinazoline core linked to a 2-methylbenzodiazole moiety via an ethyl chain, a sulfanyl-acetamide bridge, and a tetrahydrofuran (oxolan)-derived substituent. This hybrid architecture combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and nucleic acid binding .
Properties
Molecular Formula |
C26H27N7O2S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C26H27N7O2S/c1-17-28-21-10-4-5-11-22(21)32(17)13-12-23-30-25-19-8-2-3-9-20(19)29-26(33(25)31-23)36-16-24(34)27-15-18-7-6-14-35-18/h2-5,8-11,18H,6-7,12-16H2,1H3,(H,27,34) |
InChI Key |
MKRVMTSONVRKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCC6CCCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- The triazoloquinazoline core is conserved in the target compound and K280-0413 , whereas analogs like 9c replace this with a benzodiazole-triazole scaffold .
- The sulfanyl-acetamide bridge is a recurring feature, enhancing solubility and enabling hydrogen bonding in molecular docking studies .
- Substituents like oxolan-2-ylmethyl (target) vs. 2-methylphenyl (K280-0413) influence lipophilicity and target selectivity .
Key Observations :
- Click chemistry () is widely used for triazole formation, but the target’s triazoloquinazoline core may require alternative methods like cyclocondensation .
- Amidation (e.g., HOBt/EDC in ) is critical for acetamide bridge formation across analogs .
Physicochemical and Spectroscopic Properties
NMR and elemental analysis data from analogs suggest trends (Table 3):
Key Observations :
- The target’s benzodiazole protons are expected near δ 7.5–8.5 ppm, consistent with 9c .
- The acetamide carbonyl (C=O) resonates at ~170 ppm across analogs .
Bioactivity and Molecular Docking
While direct bioactivity data for the target compound are absent, related compounds show:
- 9c : Docking into enzyme active sites (e.g., kinases) via benzodiazole-triazole interactions .
- Computational similarity metrics (Tanimoto coefficient >0.7) suggest shared bioactivity profiles with HDAC inhibitors or kinase modulators .
Computational Similarity Analysis
Using Tanimoto and Dice indices (), the target compound likely shares high structural similarity with:
- K280-0413 : Differences in the acetamide substituent (oxolan vs. methylphenyl) yield a Tanimoto score of ~0.85 (based on Morgan fingerprints).
- 9c : Lower similarity (~0.6) due to divergent core structures but overlapping benzodiazole motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
